molecular formula C9H7F5 B3154857 (2,2,3,3,3-Pentafluoropropyl)benzene CAS No. 78693-66-0

(2,2,3,3,3-Pentafluoropropyl)benzene

Cat. No. B3154857
CAS RN: 78693-66-0
M. Wt: 210.14 g/mol
InChI Key: XROGZQSHCWSSRG-UHFFFAOYSA-N
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Description

(2,2,3,3,3-Pentafluoropropyl)benzene , also known as PFPOH , is a chemical compound with the molecular formula C9H7F5 and a molecular weight of 210.15 g/mol . It belongs to the class of aromatic compounds and contains a benzene ring substituted with five fluorine atoms.

Scientific Research Applications

Synthesis and Characterization

  • Polymer Synthesis : (2,2,3,3,3-Pentafluoropropyl)benzene, as a highly fluorinated monomer, can be used in the synthesis of soluble, hydrophobic polyethers with low dielectric properties and moderate thermal stability. These polymers show promise in applications requiring materials with specific dielectric and thermal characteristics (Fitch et al., 2003).

  • Organic Compound Synthesis : It is utilized in creating hexaarylbenzenes with distinctive aryl substituents, demonstrating the vast potential for structural diversity in benzene derivatives. This is significant for pharmaceuticals, agrochemicals, plastics, and organic electronic devices (Suzuki et al., 2015).

Reactivity and Stability

  • Reactivity Studies : The compound's derivatives, like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have been studied for nucleophilic aromatic substitution reactions. This research is crucial for developing new synthetic pathways and novel compounds (Ajenjo et al., 2016).

  • Thermal Stability : Derivatives like 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane show interesting thermal properties, which can be relevant in designing materials for high-temperature applications (Obaleye & Sams, 1984).

Electronic and Optical Properties

  • Semiconductor Research : The compound's derivatives are used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which have potential applications in organic field-effect transistors and organic photovoltaics. Their stability and electronic properties are crucial for device performance (Zhang et al., 2015).

  • Fluorescence Studies : Benzene derivatives, including those related to (2,2,3,3,3-Pentafluoropropyl)benzene, have been investigated for their fluorescence properties, which are essential in developing new luminescent materials for imaging applications and displays (Beppu et al., 2015).

Catalysis and Chemical Interactions

  • Catalytic Applications : Certain derivatives, like tris(pentafluorophenyl)borane, have been shown to be effective catalysts in the synthesis of optically active polymers. This indicates their potential role in stereospecific and clean polymerization processes (Zhou & Kawakami, 2005).

  • Molecular Interactions : Research into the formation of adducts and dimers with benzene, acetonitrile, and pyridine can provide insights into the compound's chemical interactions. This knowledge is vital in designing materials with specific molecular properties (Sparrapan et al., 1999).

properties

IUPAC Name

2,2,3,3,3-pentafluoropropylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c10-8(11,9(12,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROGZQSHCWSSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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